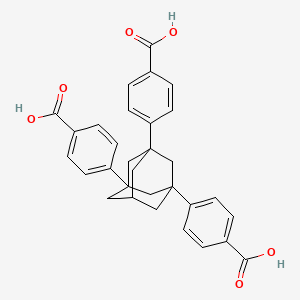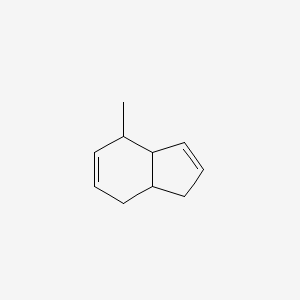
2,4,5-Triphenylimidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Triphenylimidazolidine is a heterocyclic compound that features an imidazolidine ring substituted with three phenyl groups at positions 2, 4, and 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,5-Triphenylimidazolidine can be synthesized through the reaction of benzoin, benzaldehyde, and ammonium acetate in equimolar quantities. The reaction typically involves refluxing these reactants to form the desired product . Another method involves the use of lactic acid as a promoter in a one-pot synthesis, which is an environmentally benign approach .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The use of biodegradable and non-toxic reagents is also a consideration for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-Triphenylimidazolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding imidazolidinones.
Reduction: Reduction reactions can convert imidazolidine derivatives to more saturated compounds.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
2,4,5-Triphenylimidazolidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2,4,5-Triphenylimidazolidine involves its interaction with biological targets, such as enzymes or receptors. The phenyl groups and the imidazolidine ring can participate in various binding interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Triphenylimidazole: This compound is structurally similar but features an imidazole ring instead of an imidazolidine ring.
1,3,5-Triphenylimidazolidine-2,4-dione: This derivative has shown interesting biological activities, including affinity for cannabinoid receptors.
Uniqueness
2,4,5-Triphenylimidazolidine is unique due to its specific substitution pattern and the presence of the imidazolidine ring, which imparts distinct chemical and biological properties compared to its analogs
Propriétés
| 80424-18-6 | |
Formule moléculaire |
C21H20N2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
2,4,5-triphenylimidazolidine |
InChI |
InChI=1S/C21H20N2/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15,19-23H |
Clé InChI |
VJWNWMOGJOGCRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(NC(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione](/img/structure/B13780185.png)


